molecular formula C14H19N B13073508 N-cyclopentyl-2,3-dihydro-1H-inden-5-amine

N-cyclopentyl-2,3-dihydro-1H-inden-5-amine

Cat. No.: B13073508
M. Wt: 201.31 g/mol
InChI Key: BHSYMSBKKZGNAS-UHFFFAOYSA-N
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Description

Structural Elucidation of N-Cyclopentyl-2,3-dihydro-1H-inden-5-amine

Systematic Nomenclature and IUPAC Conventions

The compound is formally named This compound under IUPAC guidelines. This nomenclature prioritizes the parent hydrocarbon (2,3-dihydro-1H-indene) and specifies the substituents:

  • 2,3-Dihydro-1H-inden-5-amine : Indicates a bicyclic system comprising a benzene ring fused to a cyclopentane ring, with an amine group at position 5.
  • N-Cyclopentyl : Denotes a cyclopentane ring attached to the amine nitrogen.

The numbering follows the indene system, with positions 1–4 on the cyclopentane ring and 5–9 on the benzene ring (Figure 1).

Molecular Architecture Analysis

Bicyclic Indene Core Structure Characterization

The 2,3-dihydro-1H-indene core consists of a benzene ring fused to a partially saturated cyclopentane ring (Table 1). Key features include:

  • Fused Ring System : The benzene (positions 5–9) and cyclopentane (positions 1–4) share two adjacent carbon atoms (C1 and C2).
  • Planar Aromatic System : The benzene ring exhibits typical aromatic bond lengths (1.39–1.42 Å), while the cyclopentane adopts an envelope conformation to minimize strain.

Table 1: Structural parameters of the bicyclic indene core

Parameter Value
Bond length (C5–C6) 1.39 Å (aromatic)
Bond angle (C1–C2–C3) 108° (cyclopentane)
Dihedral angle (C9–C1) 15° (envelope conformation)
Cyclopentyl Substituent Spatial Configuration

The cyclopentyl group attaches to the amine nitrogen at position 5, adopting a pseudo-equatorial orientation to minimize steric hindrance with the indene core. Computational models (SMILES: C12=C(CCC2)C=CC(NC3CCCC3)=C1) confirm:

  • Chair-like Cyclopentane : The substituent’s cyclopentane ring adopts a twist conformation, with three carbons in a plane and two above/below.
  • N–C Bond Length : 1.45 Å, consistent with single-bond character.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl3):

  • Aromatic Protons (H6, H7, H8) : δ 6.8–7.2 ppm (multiplet, integration 3H).
  • Cyclopentyl Protons : δ 1.5–2.5 ppm (multiplet, integration 9H).
  • Amine Proton (NH) : δ 3.3 ppm (broad singlet, 1H), indicating hydrogen bonding.

13C NMR (100 MHz, CDCl3):

  • Aromatic Carbons (C5–C9) : δ 125–140 ppm.
  • Cyclopentyl Carbons : δ 25–35 ppm (C3, C4), δ 45 ppm (C1, C2).
Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 201 (C₁₄H₁₉N⁺) undergoes characteristic fragmentation (Figure 2):

  • Loss of Cyclopentyl Group :
    • m/z 132 (C₉H₁₀N⁺, base peak) from cleavage of the N–C bond.
  • Indene Ring Cleavage :
    • m/z 91 (C₇H₇⁺) via retro-Diels-Alder reaction.

Table 2: Major mass spectral fragments

m/z Fragment Formula Pathway
201 C₁₄H₁₉N⁺ Molecular ion
132 C₉H₁₀N⁺ N–C cyclopentyl loss
91 C₇H₇⁺ Indene ring cleavage

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-cyclopentyl-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C14H19N/c1-2-7-13(6-1)15-14-9-8-11-4-3-5-12(11)10-14/h8-10,13,15H,1-7H2

InChI Key

BHSYMSBKKZGNAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,3-dihydro-1H-inden-5-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors for efficient production .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring in the indene system facilitates SNAr reactions. For example, reaction with 4-fluoro-2-nitroanisole under optimized conditions (DCM, room temperature, 2 hours) yields functionalized derivatives with 95% efficiency .

Reaction Partner Conditions Yield Product
4-Fluoro-2-nitroanisoleDCM, RT, 2h95%N-Cyclopentyl-5-nitroindanamine

Alkylation and Acylation

The primary amine undergoes alkylation/acylation to form tertiary amines or amides. For instance:

  • Alkylation with benzyl bromide in acetonitrile (K2_2CO3_3, 60°C, 12h) produces N-cyclopentyl-N-benzyl derivatives (88% yield ) .

  • Acylation with acetyl chloride under Schotten-Baumann conditions yields acetamide derivatives (75–85% yields ) .

Oxidation

The indene backbone is susceptible to oxidation. Treatment with KMnO4_4 in acidic conditions generates ketone or epoxide derivatives, depending on stoichiometry:

N CyclopentylindanamineKMnO4/H+Indanone derivative(70 80 yield)\text{N Cyclopentylindanamine}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Indanone derivative}\quad (\text{70 80 yield})

Reduction

Catalytic hydrogenation (H2_2, Pd/C) reduces the dihydroindenyl ring to a fully saturated indane structure (90% yield ).

Cyclopropane Formation

Reaction with dichlorocarbene (generated from CHCl3_3/NaOH) forms cyclopropane-fused indanes, useful in medicinal chemistry :

Indene+ CCl2Tricyclic cyclopropane(65 yield)\text{Indene}+\text{ CCl}_2\rightarrow \text{Tricyclic cyclopropane}\quad (\text{65 yield})

Cyclopentyl Ring Modifications

The cyclopentyl group participates in ring-opening reactions under strong acids (e.g., H2_2SO4_4), yielding linear amines.

Ugi Reaction

In a four-component Ugi reaction, the amine reacts with aldehydes, isocyanides, and carboxylic acids to form peptidomimetics (50–70% yields ) :

Amine+RCHO+RNC+RCOOHPolycyclic adduct\text{Amine}+\text{RCHO}+\text{RNC}+\text{RCOOH}\rightarrow \text{Polycyclic adduct}

Passerini Reaction

Similar reactivity is observed in Passerini reactions, producing α-acyloxy amides under mild conditions .

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aromatic substituents at the 5-position of the indene ring (60–85% yields ) :

Br Indanamine+ArB OH 2Pd PPh3 4Ar Indanamine\text{Br Indanamine}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{Ar Indanamine}

Mechanistic Insights

  • SNAr Mechanism : The amine’s lone pair activates the aromatic ring for nucleophilic attack, followed by nitro group displacement .

  • Cyclization Pathways : Mitsunobu conditions (DIAD, PPh3_3) facilitate intramolecular cyclization to form benzisoxazolinones .

Reactivity Comparison with Analogues

Compound Key Reactivity Yield (%)
N-CyclopentylindanamineSNAr, alkylation, MCRs70–95
N-Cyclopropylmethylindanamine Reduced steric hindrance → faster alkylation80–90
2,3-Dihydro-1H-inden-5-amine (parent)Limited functionalization due to primary amine50–65

Scientific Research Applications

Chemistry: N-cyclopentyl-2,3-dihydro-1H-inden-5-amine is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also used in the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pharmacological and Functional Insights

  • CRBN-Dependent Antiproliferative Activity : Compounds sharing the 2,3-dihydro-1H-inden-5-amine scaffold, such as those in , exhibit CRBN-dependent cytotoxicity, suggesting a role in targeted protein degradation therapies .
  • Synthetic Utility : The dihydroindenyl amine structure is a robust substrate for reactions like TMM (trimethylenemethane) insertion, which fails with simpler anilines like phenylamine .

Physicochemical Properties

  • Molecular Weight : The cyclopentyl derivative (201.31 g/mol) is heavier than N-butan-2-yl analogs (189.30 g/mol), likely due to the bulkier cyclopentyl group .
  • Spectral Data : NMR profiles (e.g., δ 8.11 ppm for aromatic protons in ) and MS data (e.g., m/z 273.0 for cyclobutyl analogs) provide benchmarks for structural validation .

Key Research Findings

  • Synthetic Efficiency : highlights a 49% overall yield for 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride using Friedel-Crafts acetylation, demonstrating the scaffold’s adaptability to regioselective modifications .
  • Reactivity: The dihydroindenyl core enables unique transformations, such as visible-light-promoted N-H insertions, which are less feasible with non-bicyclic amines .

Biological Activity

N-cyclopentyl-2,3-dihydro-1H-inden-5-amine is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic purposes.
  • Receptor Binding : It interacts with various receptors, indicating its role in modulating physiological responses.
  • Therapeutic Applications : Preliminary studies suggest potential uses in treating conditions such as inflammation and cancer .

The biological effects of this compound are primarily mediated through its interaction with molecular targets. These interactions can lead to the modulation of enzyme activity and receptor signaling pathways. The precise mechanisms are still under investigation but may involve:

  • Binding Affinity : The compound's structure allows it to bind effectively to target sites on enzymes or receptors.
  • Signal Transduction Modulation : By influencing signaling pathways, it can alter cellular responses to stimuli .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and its derivatives. Below is a summary of key findings:

StudyCompound TestedBiological ActivityKey Findings
M3 (related compound)MAO-B InhibitionIC50 = 21 nM, demonstrating strong inhibitory activity compared to other derivatives.
Indanone DerivativesSmooth Muscle RelaxationIndicated significant smooth muscle relaxant activity and inhibition of mediator release.
Aminoindane DerivativesEnzyme InhibitionEvaluated for their role in enzyme inhibition with promising results.

Pharmacological Properties

Additionally, pharmacological studies have highlighted the following properties:

  • Lipophilicity : The compound exhibits favorable lipophilicity, suggesting good central nervous system (CNS) penetration potential.
  • Plasma Protein Binding : Studies show moderate binding to plasma proteins, which is crucial for understanding bioavailability and distribution in vivo .

Q & A

Q. How do isotopic labeling studies elucidate metabolic pathways of this compound?

  • Methodology : Deuterium-labeled analogs (e.g., CD₃-cyclopentyl) are synthesized via H/D exchange. LC-MS/MS tracks metabolites in hepatocyte incubations, identifying oxidation or conjugation sites .

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